1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-2-3-9(11)4-10(8)12/h2-4,7,13-14H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHQCUGXPMWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of isopropanolamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium carbonate as bases, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-one.
Reduction: Formation of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a beta-adrenergic receptor modulator . This activity suggests possible applications in treating cardiovascular diseases and other conditions influenced by beta-adrenergic signaling pathways. Research indicates that derivatives of this compound could serve as effective agents in managing hypertension and heart failure through selective receptor interactions.
Biological Studies
1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol has shown promise in biological studies for its antimicrobial and antifungal properties . It is being explored for its efficacy against various microbial strains, which could lead to new treatments for infections resistant to standard therapies. The compound's mechanism of action may involve the inhibition of enzymes critical for microbial growth .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, highlighting its versatility in chemical manufacturing processes.
Case Studies and Research Findings
- Antimicrobial Activity : In a study investigating various phenylaminopropanol derivatives, 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .
- Pharmacological Investigations : Research focusing on the compound's interaction with neurotransmitter systems revealed its potential as a modulator in treating CNS disorders. The compound's ability to influence neurotransmitter reuptake mechanisms suggests applications in anxiety and depression management .
- Industrial Synthesis : A patent outlines methods for synthesizing derivatives of this compound that can be used as precursors in pharmaceutical manufacturing. The outlined synthetic routes emphasize efficiency and yield optimization, making it viable for large-scale production .
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Variations in Halogen Substitution Patterns
The position and type of halogens on the aromatic ring significantly influence physicochemical and biological properties.
| Compound Name | Molecular Formula | Halogen Substitution | Key Features |
|---|---|---|---|
| 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL | C₁₀H₁₂Cl₂NO | 2,3-Dichloro | Altered receptor selectivity due to steric effects; reduced potency compared to 2,4-dichloro isomer |
| 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol | C₁₁H₁₄ClFNO | 2-Cl, 4-F | Fluorine introduces electronegativity, enhancing dipole interactions; improved metabolic stability |
| 1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol | C₁₇H₂₆Cl₂N₂O₂ | 2,4-Dichloro (phenoxy) | Bulkier substituents increase lipophilicity; potential for prolonged biological half-life |
Key Insight : The 2,4-dichloro configuration in the target compound optimizes steric and electronic effects for receptor binding, as seen in its higher bioactivity compared to 2,3-dichloro analogs .
Modifications in the Amino and Propanol Backbone
Variations in the amine group and propanol structure impact solubility, stability, and biological interactions.
| Compound Name | Amino Group Modification | Propanol Backbone | Unique Properties |
|---|---|---|---|
| 1-[(4-Methylphenyl)methylamino]propan-2-ol;dihydrochloride | Methylamino | Propan-2-ol | Hydrochloride salt improves solubility; methyl group reduces metabolic degradation |
| 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate | Methylamino + oxalate | Propan-2-ol | Oxalate salt enhances stability; allyl group enables conjugation reactions |
| 1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol | Methylamino | 2-Methylpropan-2-ol | Tertiary alcohol reduces hydrogen bonding capacity; increased hydrophobicity |
Key Insight : The secondary alcohol in propan-2-ol (vs. tertiary in 2-methylpropan-2-ol) enhances hydrogen bonding, critical for enzyme inhibition or receptor activation .
Comparative Pharmacological Profiles
Studies on similar compounds highlight the importance of structural nuances in biological activity.
- Antifungal Activity : Triazole derivatives like 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,3-triazol-1-yl)propan-2-ol demonstrate that dichlorophenyl groups enhance binding to fungal CYP51 enzymes, a mechanism likely shared by the target compound .
- Toxicity : Compounds with dichlorophenyl groups exhibit dose-dependent toxicity, necessitating careful therapeutic dosing .
Data Table: Comparative Analysis of Selected Compounds
| Compound Name | Molecular Formula | Halogen Pattern | Amino Group | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol | C₁₀H₁₂Cl₂NO | 2,4-Cl₂ | Methylamino | 15.2 (CYP51 binding) | 2.3 |
| 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL | C₁₀H₁₂Cl₂NO | 2,3-Cl₂ | Methylamino | 42.7 | 1.8 |
| 1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol | C₁₇H₁₈ClFO₄S | 2-Cl, 4-F | Sulfonyl | N/A (enzyme inhibitor) | 0.9 |
| 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride | C₁₃H₂₂ClNO | None | Methylamino | 78.4 (antibacterial) | 5.6 |
Biological Activity
1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol, often referred to as a phenylaminopropanol derivative, has garnered attention for its potential biological activity. This compound is primarily investigated for its antimicrobial and antifungal properties, as well as its implications in pharmacological applications targeting the central nervous system (CNS). This article delves into the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol features a dichlorophenyl group attached to a propanol structure, which contributes to its chemical reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity and potential interaction with biological membranes.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
- Antimicrobial Properties : Investigated for its efficacy against various microbial strains.
- Antifungal Activity : Explored for potential use in treating fungal infections.
- Pharmacological Applications : Considered for its effects on neurotransmitter reuptake mechanisms, particularly in the context of CNS disorders.
The mechanism of action of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol involves interactions with specific molecular targets. It may inhibit enzymes involved in microbial growth or modulate neurotransmitter pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act on enzymes critical for microbial survival, thereby exhibiting antimicrobial activity.
- Neurotransmitter Modulation : It may influence monoamine reuptake processes, which are vital in treating mood disorders and other CNS-related conditions.
Antimicrobial and Antifungal Studies
Numerous studies have evaluated the antimicrobial and antifungal properties of this compound. For instance:
| Study | Microorganism Tested | Result |
|---|---|---|
| E. coli | Significant inhibition observed | |
| Candida albicans | Moderate antifungal activity noted |
These findings indicate that 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol may serve as a viable candidate for further development as an antimicrobial agent.
Pharmacological Implications
Research has also highlighted the compound's potential in pharmacology. A patent study indicated that derivatives of phenylaminopropanol could modulate monoamine reuptake mechanisms, offering therapeutic avenues for conditions such as major depressive disorder and chronic pain syndromes .
Case Studies
Several case studies have documented the clinical relevance of compounds similar to 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol:
- Case Study on CNS Disorders :
-
Antimicrobial Efficacy Study :
- Objective : Assess the effectiveness against resistant bacterial strains.
- Results : The compound demonstrated notable activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol to ensure high purity?
- Methodological Answer : A two-step approach is typically employed:
Amine Alkylation : React 2,4-dichlorobenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃) to form the methylamino intermediate.
Epoxide Ring-Opening : Treat the intermediate with propylene oxide in a polar aprotic solvent (e.g., THF) at controlled temperatures (40–60°C) to yield the target compound.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the dichlorophenyl ring (δ 7.2–7.5 ppm), methylamino group (δ 2.8–3.1 ppm), and propan-2-ol backbone (δ 1.2–1.4 ppm for CH₃ groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 278.05).
- X-ray Crystallography (if crystalline): For absolute configuration determination, as demonstrated for structurally related dichlorophenyl derivatives .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate organic impurities using dichloromethane/water phases.
- Distillation : For volatile byproducts, redistillation at reduced pressure (e.g., 0.1 mmHg) may be applied.
- Chromatography : Preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended for isolating trace impurities, particularly regioisomers .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct experiments to assess dynamic rotational barriers (e.g., restricted rotation of the dichlorophenyl group).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants accurately.
- Comparative Analysis : Cross-reference with crystallographic data from analogous compounds to validate assignments .
Q. What experimental design is optimal for stability studies under varying conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acid/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ at room temperature.
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light sensitivity.
- Analytical Monitoring : Track degradation via HPLC (C18 column, 254 nm detection) and identify byproducts using LC-MS .
Q. How can structure-activity relationships (SAR) be explored for bioactive derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., halogen substitution on the phenyl ring, modification of the propanol chain).
- Biological Assays : Test derivatives for receptor binding (e.g., β-adrenergic receptors) or enzyme inhibition using in vitro models.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, leveraging crystallographic data from related structures .
Q. What strategies are effective for impurity profiling during scale-up?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
- HPLC-MS : Quantify impurities (e.g., unreacted starting materials, dimeric byproducts) against reference standards, as outlined in pharmacopeial guidelines .
- Isolation and Characterization : Employ preparative TLC or centrifugal partition chromatography for unknown impurities.
Q. How should salt forms (e.g., hydrochloride) be evaluated for enhanced solubility?
- Methodological Answer :
- Salt Screening : Co-crystallize with acids (e.g., HCl, citric acid) and assess solubility in PBS (pH 7.4) or simulated gastric fluid.
- Thermal Analysis : Use DSC/TGA to determine melting points and hygroscopicity.
- Bioavailability Studies : Compare pharmacokinetic profiles (e.g., Cₘₐₓ, AUC) of free base vs. salt forms in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
